![molecular formula C14H28Cl2N2 B1396794 {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride CAS No. 1332528-78-5](/img/structure/B1396794.png)
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride
Overview
Description
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride (hereinafter referred to as “the compound”) is a synthetic organic compound with the chemical formula C12H23NCl2. It is a colorless to yellowish-white crystalline powder that is soluble in water and ethanol. The compound has a variety of applications in scientific research, including use as a catalyst and reagent in organic synthesis. It has also been studied for its biochemical and physiological effects on various biological systems.
Scientific Research Applications
Synthesis and Structural Studies
- N- and S-Alkylation Studies : A study by El-Emam and Lehmann (1997) explored the alkylation of 3-(1-adamantyl)-4-methyl-1,2,4-triazole-5-thiol with 2-aminoethyl chlorides, yielding S-(2-aminoethyl) derivatives and N-(2-aminoethyl) derivatives (El-Emam & Lehmann, 1997).
- Synthesis of β-Aminoketones : Makarova et al. (2002) synthesized 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides via the Mannich reaction, which is relevant to the chemical structure and synthesis methods related to adamantyl amines (Makarova et al., 2002).
Chemical Reactions and Modifications
- Formation of N-methyl-N′-(2-morpholinoethyl)anthranilamide : Borkenhagen et al. (1996) reported the synthesis of N-methyl-N′-(2-morpholinoethyl)anthranilamide and N-methyl-N′-(l-adamantyl)anthranilamide, demonstrating the interaction of adamantyl amines with other chemical compounds (Borkenhagen et al., 1996).
Biological Activity Studies
- Antimicrobial and Anti-inflammatory Activity : Al-Abdullah et al. (2014) investigated the antimicrobial and anti-inflammatory activity of certain S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, showing potential biological activities of adamantyl derivatives (Al-Abdullah et al., 2014).
Pharmaceutical Research
- Synthesis of Fluorescent Heterocyclic Aminoadamantanes : Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines, aiming to develop novel ligands for neurological assays. These derivatives exhibited multifunctional neuroprotective activity, indicating the potential of adamantyl amines in pharmaceutical applications (Joubert et al., 2011).
Polymer Chemistry
- Poly(methyl acrylate) with Amantadine Functionality : A study by Kavitha and Singha (2009) involved the preparation of poly(methyl acrylate)s bearing an amino adamantyl group via atom transfer radical polymerization. This highlights the use of adamantyl amines in developing polymers with specific functionalities (Kavitha & Singha, 2009).
properties
IUPAC Name |
2-[3-(aminomethyl)-5-methyl-1-adamantyl]ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.2ClH/c1-12-4-11-5-13(7-12,2-3-15)9-14(6-11,8-12)10-16;;/h11H,2-10,15-16H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRCUWQRBLESKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CN)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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